Methyl 4'-(cyanomethyl)[1,1'-biphenyl]-3-carboxylate
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Overview
Description
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate is an organic compound with the molecular formula C16H13NO2 It is a derivative of biphenyl, featuring a cyanomethyl group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate typically involves the reaction of 4-bromomethylbenzonitrile with methyl 4-bromobenzoate under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or tetrahydrofuran . The reaction proceeds under mild conditions, making it suitable for large-scale synthesis.
Industrial Production Methods
Industrial production of this compound can be achieved through a similar process, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The cyanomethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4’-(Carboxymethyl)[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 4’-(Aminomethyl)[1,1’-biphenyl]-3-carboxylate.
Substitution: Various amides or esters depending on the nucleophile used.
Scientific Research Applications
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with biphenyl structures.
Industry: Utilized in the production of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The cyanomethyl group can participate in hydrogen bonding and electrostatic interactions, while the biphenyl structure provides rigidity and stability. These interactions can influence the compound’s binding affinity and specificity towards various biological targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(cyanomethyl)benzoate: Similar structure but lacks the biphenyl moiety.
2-Cyano-4’-methylbiphenyl: Similar biphenyl structure but with a different functional group arrangement.
Uniqueness
Methyl 4’-(cyanomethyl)[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both the cyanomethyl and carboxylate ester groups on the biphenyl scaffold.
Properties
Molecular Formula |
C16H13NO2 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
methyl 3-[4-(cyanomethyl)phenyl]benzoate |
InChI |
InChI=1S/C16H13NO2/c1-19-16(18)15-4-2-3-14(11-15)13-7-5-12(6-8-13)9-10-17/h2-8,11H,9H2,1H3 |
InChI Key |
GAYQMTLMNCHELZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)CC#N |
Origin of Product |
United States |
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